5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Overview
Description
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.11004181 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
One study outlines the synthesis of thiazole and 2-thioxoimidazolidinone derivatives, focusing on their antibacterial and anticancer properties. The compounds were prepared via cyclization of benzaldehyde thiosemicarbazones with ώ-bromomethyl aryl ketones and ethyl chloroacetate. Their biological activity studies against antimicrobial and anticancer activities were also carried out (Sherif et al., 2013).
Another study discusses the synthesis and antimicrobial activity of novel barbituric acid and thiohydantoin derivatives of imidazo[2, 1-b][1,3,4] thiadiazoles. These compounds were synthesized from 5-formyl derivatives of 2-(4-methoxybenzyl)-6-arylimidazo[2,l-b][l,3,4]thiadiazole by the Knoevenagel condensation with barbituric acid & thiohydantoin, highlighting their antibacterial and antifungal activities (Badige et al., 2009).
Furthermore, the synthesis of a chiral precursor for No-Carrier-Added (NCA) PET tracer 6-[18F]Fluoro-L-dopa based on regio- and enantioselective alkylation of 2,4-Bis(chloromethyl)-5-iodoanisole is detailed, showcasing the potential of these compounds in radiopharmaceutical applications (Kuroda et al., 2000).
Potential Applications in Photodynamic Therapy
The study by Pişkin et al. (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features suggest its remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Anticancer and Antimicrobial Activities
Several studies have focused on the anticancer and antimicrobial activities of derivatives of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone. For example, the synthesis, antimicrobial, and anticancer evaluation of thiazolidin-4-ones clubbed with quinazolinone have been reported. These compounds exhibited significant activity against various bacterial and fungal strains as well as against the HCT116 human colon cancer cell line, highlighting their therapeutic potential (Deep et al., 2013).
Properties
IUPAC Name |
(5Z)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-22-16(19(24)23(2)20(22)27)10-13-7-8-17(18(11-13)25-3)26-12-14-5-4-6-15(21)9-14/h4-11H,12H2,1-3H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIOVAQWMIWPOB-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)/C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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